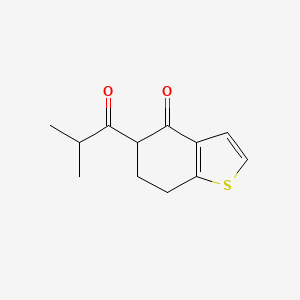
5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is an organic compound that belongs to the class of benzothiophenes This compound is characterized by a benzothiophene core structure with a 2-methylpropanoyl group attached to the 5th position and a ketone group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aromatic aldehyde.
Introduction of the 2-Methylpropanoyl Group: The 2-methylpropanoyl group can be introduced via Friedel-Crafts acylation using 2-methylpropanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ketone Group: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.
Inducing Apoptosis: In cancer cells, it can induce apoptosis through intrinsic and extrinsic pathways, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: The parent compound with a simpler structure.
2-Methylpropanoyl Benzothiophene: Similar structure but without the tetrahydro and ketone modifications.
4-Keto Benzothiophene: Lacks the 2-methylpropanoyl group but has a ketone group.
Uniqueness
5-(2-Methylpropanoyl)-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
5-(2-methylpropanoyl)-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C12H14O2S/c1-7(2)11(13)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
NDHXSEKCKMSYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CCC2=C(C1=O)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


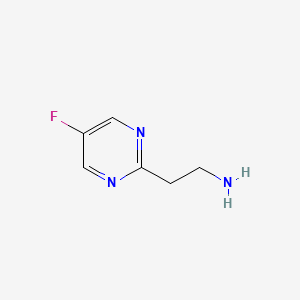
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)

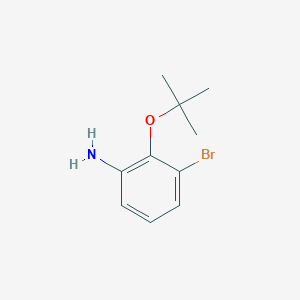
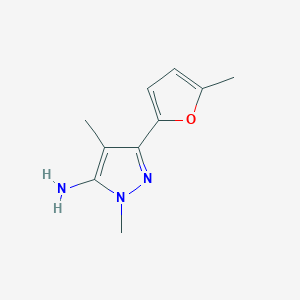
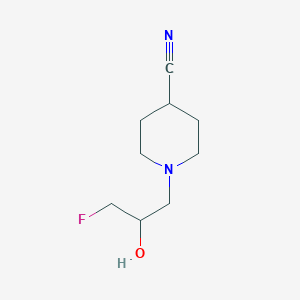
![(3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13305471.png)
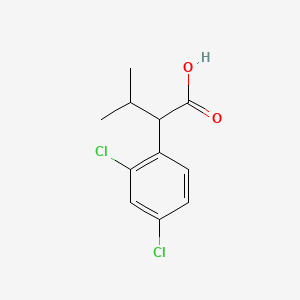
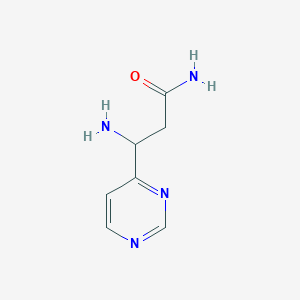
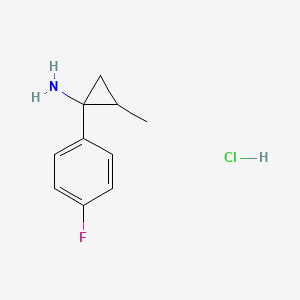
![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)
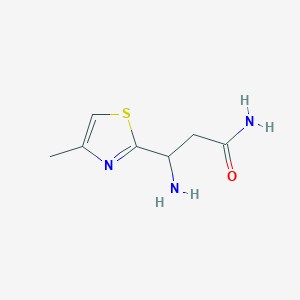
![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)
